molecular formula C10H12BrNO2 B14049540 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one

Cat. No.: B14049540
M. Wt: 258.11 g/mol
InChI Key: SYQQDGDFSAEBKE-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is an organic compound that features a bromopropanone group attached to a methoxyphenyl ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxyphenylmethanol: A precursor in the synthesis of 1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one.

    2-Amino-5-methoxybenzyl Alcohol: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its bromopropanone group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the following structure:

  • Chemical Formula : C10_{10}H12_{12}BrN2_2O
  • Molecular Weight : 271.12 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential anticancer properties.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
  • Modulation of Enzyme Activity : The compound may affect the activity of specific kinases involved in cell signaling pathways, which are crucial for cancer progression.

Biological Activities

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines
CytotoxicityExhibits significant cytotoxic effects with IC50_{50} values in the micromolar range
Enzyme InhibitionPotentially inhibits c-Met and PARP-1 kinases, leading to reduced tumor growth
Antimicrobial ActivityShows some antimicrobial properties against specific bacterial strains

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis revealed an increase in caspase-3 activity, indicating that the compound triggers apoptotic pathways effectively.

Case Study 2: Enzyme Targeting

In another investigation, the compound was found to inhibit the activity of c-Met and PARP-1 kinases in vitro. This inhibition led to a decrease in cell viability and proliferation in treated cancer cells, suggesting a dual mechanism where both signaling pathways are disrupted.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for understanding its potential therapeutic applications:

  • Absorption : Moderate absorption in biological systems.
  • Distribution : The compound shows a favorable distribution profile with low efflux ratios.
  • Metabolism : Initial studies suggest it undergoes metabolic transformation, impacting its bioavailability.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

SYQQDGDFSAEBKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)CCBr

Origin of Product

United States

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